SC75741

NF-κB signaling p65 DNA-binding IKKβ inhibition

SC75741 (CAS 913822-46-5) is a research-grade NF-κB inhibitor distinguished by its unique mechanism: it impairs p65 DNA-binding without affecting upstream phosphorylation or IκBα degradation. Unlike JSH-23 or BAY 11-7082, it offers 35× higher potency (EC₅₀ 200 nM) and validated in vivo antiviral efficacy. Supplied ≥98% pure for precise pathway interrogation.

Molecular Formula C29H23N7O2S2
Molecular Weight 565.7 g/mol
Cat. No. B1681519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC75741
SynonymsSC75741;  SC-75741;  SC 75741.
Molecular FormulaC29H23N7O2S2
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7
InChIInChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38)
InChIKeyQNZVBFMXWNWVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC75741 NF-κB Inhibitor: Procurement-Grade Compound for p65 DNA-Binding Blockade


SC75741 (4SC-301; V1810) is a cell-permeable, small-molecule inhibitor that targets the DNA-binding activity of the NF-κB p65 subunit (RelA), with a reported IC50 of 200 nM in TNF-α-induced reporter gene assays in A549 cells . Its mechanism is characterized by selective impairment of p65 DNA binding without affecting upstream events such as p65 phosphorylation, nuclear translocation, or IκBα degradation . Originally identified for antiviral research, SC75741 has demonstrated broad-spectrum inhibition of viral replication, including influenza A and B, emerging bandaviruses, and duck viruses, and is also under investigation in oncology for modulating NF-κB-dependent survival pathways [1].

SC75741: Why Generic NF-κB Inhibitor Substitution Is Scientifically Invalid


NF-κB inhibitors cannot be considered a functionally equivalent class for experimental substitution, as they diverge significantly in molecular target engagement and downstream pathway effects. While many inhibitors target upstream kinases (e.g., IKKβ inhibitors like SC-514) or the proteasome (e.g., Bortezomib), SC75741 operates downstream by directly impairing the DNA-binding capacity of the p65 subunit [1]. Crucially, SC75741 achieves this blockade without affecting p65 phosphorylation or IκBα degradation, a mechanistic distinction from IKKβ inhibitors that results in different selectivity and toxicity profiles . This target-level divergence directly impacts experimental outcomes, particularly in antiviral research where SC75741 has demonstrated a high barrier to viral resistance—a property not established for many common NF-κB pathway inhibitors [2]. Substituting SC75741 with a general IKK inhibitor would therefore introduce confounding variables in assays dependent on specific modulation of p65 transcriptional activity.

SC75741 Quantitative Differentiation: Comparative Evidence Against Key Analogs


SC75741 vs. IKKβ Inhibitors (e.g., SC-514): Differentiated Mechanism of p65 DNA-Binding Blockade

SC75741 is mechanistically distinct from upstream kinase inhibitors like the IKKβ inhibitor SC-514. While SC-514 acts by inhibiting IKK-2 activity to prevent IκBα phosphorylation and subsequent NF-κB activation, SC75741 targets the p65 subunit directly, impairing its DNA-binding activity without affecting p65 phosphorylation, nuclear translocation, or IκBα degradation . This downstream, p65-specific mechanism is a key differentiator from IKKβ inhibitors, which affect a broader range of upstream signaling events [1].

NF-κB signaling p65 DNA-binding IKKβ inhibition Mechanism of action

SC75741 vs. Proteasome Inhibitors (e.g., Bortezomib): Superior Selectivity for PBMC Viability

SC75741 demonstrates high cellular selectivity for malignant cells over normal peripheral blood mononuclear cells (PBMCs), a critical differentiator from proteasome inhibitors like Bortezomib. In a 48-hour viability assay across multiple myeloma cell lines (OPM2, U266, NCI-H929, RPMI-8226), SC75741 exhibited IC50 values ranging from 5 to 12 μM. In stark contrast, it maintained 89% PBMC viability even after 4 hours of treatment at the high concentration of 100 μM . This is in direct contrast to Bortezomib, a proteasome inhibitor, which is known for significant cytotoxicity against PBMCs and is associated with dose-limiting peripheral neuropathy in clinical settings [1].

NF-κB inhibition Cytotoxicity PBMC Bortezomib Selectivity

SC75741 Demonstrates Superior Barrier to Viral Resistance Compared to Neuraminidase Inhibitors

Unlike direct-acting antivirals such as neuraminidase inhibitors (e.g., Oseltamivir) or M2 ion channel blockers (e.g., Amantadine), SC75741 targets a host cell factor (NF-κB). This host-targeting strategy is a key differentiator, as it confers a high barrier to the development of viral resistance. In serial passage experiments, influenza viruses failed to develop resistance to SC75741, whereas resistance to Oseltamivir and Amantadine is well-documented and emerges rapidly in clinical and laboratory settings [1].

Antiviral resistance Influenza SC75741 Neuraminidase inhibitors Host-targeting

SC75741 Shows In Vivo Efficacy Against Highly Pathogenic H5N1 and H7N7 Influenza with High Bioavailability

SC75741 is validated for robust in vivo efficacy in a stringent mouse model of highly pathogenic avian influenza. Intraperitoneal administration of SC75741 at 15 mg/kg/day or 7.5 mg/kg twice daily resulted in high bioavailability and significant protection of mice against lethal challenge with H5N1 and H7N7 viruses [1]. Furthermore, treatment was efficacious when initiated as late as 4 days post-infection [2]. This in vivo validation distinguishes SC75741 from many other NF-κB pathway inhibitors that lack published in vivo antiviral efficacy data in such high-stringency models.

In vivo efficacy H5N1 H7N7 Bioavailability SC75741

SC75741 Exhibits Broad-Spectrum Antiviral Activity Across DNA and RNA Viruses

SC75741 demonstrates potent antiviral activity against a wide range of viral families, including both RNA and DNA viruses, a breadth not commonly observed with many direct-acting antivirals. In addition to influenza A and B (RNA viruses), SC75741 has been shown to inhibit severe fever with thrombocytopenia syndrome virus (SFTSV) and Heartland virus (HRTV) with IC50 values of 0.662 μM and 2.973 μM, respectively, in minigenome assays [1]. It also shows antiviral effects against duck Tembusu virus (RNA) and duck plague virus (DNA) in avian cells [2]. This contrasts with neuraminidase inhibitors, which are specific to influenza, or other direct-acting antivirals that have a narrow spectrum of activity.

Broad-spectrum antiviral SC75741 DNA virus RNA virus Bandavirus

SC75741 Demonstrates Specific Immunosuppressive Activity in Primary Human PBMCs

SC75741 inhibits the proliferation of human peripheral blood mononuclear cells (PBMCs) with an IC50 of 2.2 μM, demonstrating its functional immunosuppressive capacity in a physiologically relevant primary cell model . This potency in primary cells is a key differentiator from some other NF-κB inhibitors that may show high potency in reporter cell lines but weaker effects in primary immune cells, or conversely, high toxicity. The defined IC50 provides a quantitative benchmark for researchers studying NF-κB's role in immune cell activation.

Immunosuppression PBMC SC75741 Proliferation NF-κB

SC75741 Application Scenarios: From Antiviral Research to Immune Modulation


Host-Directed Antiviral Research with High Resistance Barrier

SC75741 is optimally applied in studies investigating host-directed antiviral strategies. Its high barrier to viral resistance [1] and validated in vivo efficacy against lethal influenza challenge [2] make it a gold-standard tool for dissecting the role of NF-κB in viral replication and pathogenesis, particularly for influenza, emerging bandaviruses, and avian viruses. Its use is supported by quantitative IC50 data in relevant viral minigenome and infectious assays .

NF-κB Pathway Dissection with Minimal Off-Target Cytotoxicity

For cellular studies requiring specific inhibition of p65 transcriptional activity without upstream pathway interference, SC75741 provides a unique tool. Its mechanism—direct impairment of p65 DNA binding—is distinct from IKK or proteasome inhibitors [1]. Furthermore, its low toxicity in PBMCs (89% viability at 100 μM) [2] allows for cleaner experiments in primary immune cells compared to broader-acting NF-κB inhibitors like Bortezomib, minimizing confounding cytotoxicity.

Immuno-Oncology Research Targeting NF-κB-Driven Survival Pathways

SC75741 is a valuable tool in oncology research, specifically for studying NF-κB-dependent survival mechanisms. Its demonstrated cytotoxicity in multiple myeloma cell lines (IC50 5-12 μM) [1] provides a clear activity window for in vitro studies. The compound's selectivity over PBMCs further supports its use in experiments designed to validate NF-κB as a therapeutic target in hematological malignancies, providing a less toxic alternative to proteasome inhibitors for pathway interrogation.

In Vivo Validation of NF-κB Inhibition in Mouse Models

SC75741 is a well-validated tool for in vivo studies requiring systemic NF-κB inhibition. Published protocols demonstrate high bioavailability via intraperitoneal administration at 7.5-15 mg/kg and efficacy in a stringent H5N1/H7N7 lethal challenge model [1]. This established in vivo data package, including dosing regimen and therapeutic window (up to 4 days post-infection), provides a reliable starting point for researchers designing their own mouse studies, reducing the need for extensive pilot pharmacokinetic work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC75741

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.